molecular formula C11H15NO2 B13806047 Ethyl benzyl(methyl)carbamate CAS No. 59325-17-6

Ethyl benzyl(methyl)carbamate

Cat. No.: B13806047
CAS No.: 59325-17-6
M. Wt: 193.24 g/mol
InChI Key: MZSPGGAGRHEUBF-UHFFFAOYSA-N
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Description

Ethyl benzyl(methyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a benzyl group, and a methyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl benzyl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product .

Another method involves the Hofmann rearrangement of benzyl carbamate in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide. This one-pot procedure provides high yields of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. Common reagents used in industrial production include ethyl chloroformate, benzylamine, and appropriate bases .

Chemical Reactions Analysis

Types of Reactions

Ethyl benzyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

Ethyl benzyl(methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of ethyl benzyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities. The molecular pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl benzyl(methyl)carbamate is unique due to its combination of ethyl, benzyl, and methyl groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

59325-17-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl N-benzyl-N-methylcarbamate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)12(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

MZSPGGAGRHEUBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CC1=CC=CC=C1

Origin of Product

United States

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